molecular formula CH3Cl2OP B017265 Methyl dichlorophosphite CAS No. 3279-26-3

Methyl dichlorophosphite

Cat. No.: B017265
CAS No.: 3279-26-3
M. Wt: 132.91 g/mol
InChI Key: HCSDJECSMANTCX-UHFFFAOYSA-N
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Description

Methyl dichlorophosphite (MDP) is an organophosphorus compound with the molecular formula C2H6Cl2OP. It is a colorless liquid that is soluble in water, alcohols, and ethers. MDP is a versatile compound used in a variety of applications, from synthesis and industrial processes to scientific research. It has been used as a reagent in organic synthesis, as a flame retardant, and as a catalyst in the synthesis of other compounds.

Scientific Research Applications

  • Chlorophyll Derivative Studies : It is used to study the relationship between conjugated systems and the chemical reactions of chlorophyll derivatives (Li, 2007).

  • Phosphorous Acid Derivative Research : The compound serves in researching the interactions of unbound atoms in phosphorous acid derivatives (Raevskii & Khalitov, 1971).

  • Herbicide Effectiveness Studies : It's used to compare the effectiveness of plant-growth substances as selective weed-killers with other herbicides (Blackman, 1945).

  • Bacterial Studies : The compound aids in understanding the effects of reduced powers on bacteria (Adem, 1953).

  • Synthesis of Organophosphorus Compounds : It acts as a starting material for synthesizing organophosphorus compounds, including phosphonic, phosphinic, and phosphonous acid derivatives (Weissermel et al., 1981).

  • Oligonucleotide Synthesis : Methyl dichlorophosphite is a key intermediate in the synthesis of oligonucleotides (Tashma et al., 1987).

  • Genomic Sequencing Techniques : It's used in genomic sequencing techniques to map every methylated cytosine on both strands of any target sequence (Clark et al., 1994).

  • Deoxygenation of Alcohols : The compound is employed in an efficient method for deoxygenating hydroxyl groups in alcohols (Zhang & Koreeda, 2004).

  • Selective Herbicide for Wheat : It acts as a selective herbicide for wild oat control in wheat (Shimabukuro et al., 1978).

  • Cancer Chemotherapy : The compound is utilized in cancer chemotherapy as an alkylating agent under mild conditions (Ross, 1953).

Safety and Hazards

Methyl dichlorophosphite is classified as a flammable liquid (Category 3), skin corrosive (Category 1B), and may cause respiratory irritation (STOT SE 3) . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Mechanism of Action

Target of Action

It has been used in the preparation of phosphonamidate- and phosphonate-linked phosphonopeptides . These peptides could potentially be the targets of this compound.

Mode of Action

For instance, it has been used in the preparation of 2-(2-iodophenyl)ethyl methyl phosphite derivative of an alcohol . The compound likely interacts with its targets through chemical reactions, leading to the formation of new compounds.

Biochemical Pathways

Given its use in the synthesis of phosphonamidate- and phosphonate-linked phosphonopeptides , it can be inferred that it may play a role in the biochemical pathways involving these peptides.

Pharmacokinetics

Its physical properties such as boiling point (93-95 °c) and density (1.376 g/mL at 20 °C) can influence its bioavailability and pharmacokinetics.

Result of Action

Its role in the synthesis of various compounds suggests that it contributes to the formation of new molecular structures .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl dichlorophosphite. For instance, its boiling point suggests that it can be volatile at high temperatures . Therefore, temperature could be a significant environmental factor affecting its stability and efficacy.

Properties

IUPAC Name

dichloro(methoxy)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3Cl2OP/c1-4-5(2)3/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCSDJECSMANTCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3Cl2OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20186451
Record name Methyl phosphorodichloridite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20186451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3279-26-3
Record name Phosphorodichloridous acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3279-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl phosphorodichloridite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003279263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl phosphorodichloridite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20186451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl dichlorophosphite
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.924
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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